NU 9056

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

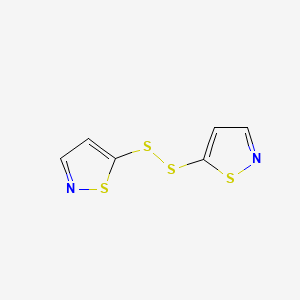

NU 9056 is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings connected by a disulfide bond. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NU 9056 typically involves the formation of the thiazole ring followed by the introduction of the disulfide linkage. One common method involves the reaction of thioamides with α-haloketones to form the thiazole ring. The disulfide bond can be introduced through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

NU 9056 can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

NU 9056 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of NU 9056 involves its interaction with biological molecules. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The thiazole rings can interact with various molecular targets, including receptors and enzymes, affecting their function and leading to biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Thiadiazole: Another sulfur-containing heterocycle with similar biological activities.

Benzothiazole: Contains a fused benzene and thiazole ring, known for its antimicrobial properties.

Thiazolidine: A saturated derivative of thiazole with different biological activities.

Uniqueness

NU 9056 is unique due to its disulfide linkage, which imparts distinct redox properties. This feature allows it to participate in redox reactions that can modulate biological activity, making it a valuable compound in medicinal chemistry and other fields.

Actividad Biológica

NU 9056 is a selective inhibitor of the KAT5 (Tip60) histone acetyltransferase, which plays a crucial role in various cellular processes, including gene regulation, DNA damage repair, and apoptosis. This article provides an in-depth overview of the biological activities associated with this compound, highlighting its effects on different cancer types and its potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of KAT5, which leads to several downstream effects:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit cell proliferation across various cancer cell lines, particularly in prostate cancer and extranodal natural killer/T cell lymphoma (ENKTL) cells. The compound induces G2/M phase arrest and promotes apoptosis by modulating key apoptotic pathways, including upregulation of death receptors DR4 and DR5 and activation of caspases .

- Regulation of Gene Expression : By inhibiting KAT5, this compound alters the expression levels of several oncogenes and tumor suppressor genes. For instance, it shortens the half-life of c-Myc, a critical transcription factor linked to tumor progression .

- Impact on Inflammation : this compound has demonstrated anti-inflammatory properties by inhibiting the NLRP3 inflammasome pathway. This action is significant in mitigating cognitive impairment and emotional disorders induced by lipopolysaccharides (LPS) in animal models .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Extranodal Natural Killer/T Cell Lymphoma (ENKTL) :

A study investigated the effects of this compound on ENKTL cells, revealing that the compound inhibited cell proliferation and induced apoptosis through activation of endoplasmic reticulum (ER) stress pathways. The JAK2/STAT3 signaling pathway was also inhibited, highlighting the potential for this compound as a therapeutic agent in aggressive lymphomas . -

Anaplastic Thyroid Carcinoma (ATC) :

Research demonstrated that this compound effectively suppressed ATC cell growth by targeting KAT5, leading to decreased miR-202 expression and increased sensitivity to chemotherapy and radiation . In vivo studies showed significant tumor growth inhibition when treated with this compound in mouse models. -

Cognitive Impairment Models :

In models of cognitive impairment induced by LPS, treatment with this compound improved survival rates and alleviated symptoms associated with anxiety and depression. The compound was found to enhance tight junction integrity in the blood-brain barrier and modulate gut microbiota composition .

Propiedades

IUPAC Name |

5-(1,2-thiazol-5-yldisulfanyl)-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S4/c1-3-7-9-5(1)11-12-6-2-4-8-10-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRAMCAHIWHWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)SSC2=CC=NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is NU9056 and what is its primary mechanism of action?

A1: NU9056 (1,2-bis(isothiazol-5-yl)disulfane) is a small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. [] KAT5 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling, by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. [] By inhibiting KAT5, NU9056 disrupts these cellular processes and affects the expression of downstream target genes, ultimately leading to a range of effects depending on the cell type and context.

Q2: What specific cancers have been studied in relation to NU9056 and KAT5 inhibition?

A2: Preclinical research has investigated the potential of NU9056 in various cancer models. Studies show promising results in anaplastic thyroid carcinoma (ATC) [], extranodal NK/T cell lymphoma (ENKTL) [], esophageal cancer [], and prostate cancer. [] In these cancers, KAT5 is often overexpressed and associated with aggressive tumor behavior and poor prognosis. [, ]

Q3: How does NU9056 affect the growth and survival of cancer cells?

A3: NU9056 has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , ] It accomplishes this by interfering with key signaling pathways involved in cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT). [, ] For instance, in ATC cells, NU9056 downregulates miR-202 expression by shortening the half-life of its transcription factor c-Myc, leading to the suppression of tumor growth and invasion. [] In ENKTL cells, NU9056 induces cell cycle arrest, promotes apoptosis, and inhibits the JAK2/STAT3 signaling pathway, ultimately leading to reduced cell viability. []

Q4: Beyond cancer, what other therapeutic applications have been explored for NU9056?

A4: Research indicates potential therapeutic benefits of NU9056 in other areas like inflammatory diseases and parasitic infections. Studies in a murine model of allergic conjunctivitis (AC) demonstrated that NU9056 could alleviate ocular inflammation by inhibiting the PI3K/AKT pathway. [] Furthermore, NU9056 effectively inhibited the growth and survival of the malaria parasite Plasmodium falciparum by targeting its histone acetyltransferase protein, PfMYST. []

Q5: Does NU9056 impact the inflammatory response?

A5: Yes, NU9056 has shown promising anti-inflammatory effects. For example, in LPS-treated mice (a model for sepsis-associated encephalopathy), NU9056 treatment improved survival rates and alleviated cognitive impairment, anxiety, and depression. [] These beneficial effects were linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [, ] NU9056 also showed a protective effect in a murine model of allergic conjunctivitis, reducing inflammation and eosinophilic infiltration by inhibiting the PI3K/AKT pathway. []

Q6: Has NU9056 been investigated in the context of viral infections?

A6: Yes, a study investigated the impact of NU9056 on Kaposi's sarcoma-associated herpesvirus (KSHV). [] The research demonstrated that NU9056 could inhibit both lytic and latent gene expression of KSHV and reduce the viability of KSHV-infected B lymphoma cells. [] These findings suggest NU9056's potential as an antiviral agent against KSHV infection and its associated malignancies.

Q7: What is the role of KAT5 in muscle cell differentiation, and how does NU9056 affect this process?

A7: Research suggests that KAT5 plays a critical role in regulating the differentiation of muscle stem cells. [] A study demonstrated that inhibiting KAT5 with NU9056 could rescue the impaired differentiation observed in emerin-null myogenic progenitors, a model for Emery-Dreifuss muscular dystrophy. [] These findings highlight the potential of KAT5 inhibition as a therapeutic strategy for muscle wasting diseases.

Q8: How does NU9056 affect memory consolidation in mice?

A8: A study investigated the role of the histone variant H2A.Z in memory consolidation and found that NU9056, by inhibiting Tip60 (a regulator of H2A.Z), could influence this process. [] Administering NU9056 at specific time points after learning enhanced remote contextual fear memory in mice, while a delayed administration impaired recall initially but protected the memory from further decline. [] These findings suggest a complex role of Tip60 and H2A.Z in memory formation and consolidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.